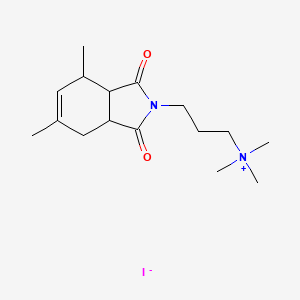![molecular formula C15H18N2O4S3 B5426503 1-[(4-methylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5426503.png)
1-[(4-methylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine is a complex organic compound that features both sulfonyl and piperazine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-thienylsulfonyl chloride in the presence of piperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfoxides.
Scientific Research Applications
1-[(4-Methylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 1-[(4-methylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
- 1-[(4-Methylphenyl)sulfonyl]-2-(2-thienyl)ethenylformamide
- 1-[(4-Methylphenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine
- 1-[(4-Methylphenyl)sulfonyl]-4-[4-(2-thienyl)-1,3-thiazol-2-yl]piperazine
Uniqueness: 1-[(4-Methylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine is unique due to its dual sulfonyl groups attached to different aromatic rings, which can confer distinct chemical and biological properties. This structural feature may enhance its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-thiophen-2-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S3/c1-13-4-6-14(7-5-13)23(18,19)16-8-10-17(11-9-16)24(20,21)15-3-2-12-22-15/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYUFSLISVMLSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5426427.png)
![N-cyclopentyl-2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5426442.png)
![(3aR*,5R*,6S*,7aS*)-2-[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5426445.png)
![3-phenyl-5-{4-[(phenylsulfonyl)methyl]phenyl}-1,2,4-oxadiazole](/img/structure/B5426450.png)
![3-methyl-8-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5426458.png)
![4-(3-chloro-2-buten-1-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5426462.png)
![3-methyl-2-[(5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B5426464.png)
![1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B5426465.png)
![7-{[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]carbonyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5426479.png)

![3-{(E)-1-cyano-2-[3-(prop-2-en-1-yloxy)phenyl]ethenyl}benzonitrile](/img/structure/B5426487.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5426488.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B5426508.png)
![(4R)-3-methyl-N-[(3-propylisoxazol-5-yl)methyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B5426512.png)
